molecular formula C17H18ClN3O3 B5675027 N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

Cat. No. B5675027
M. Wt: 347.8 g/mol
InChI Key: SFEWCLRFQOSACT-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are related to the compound , has been explored in several studies. These compounds, including various substitutions at the carbon adjacent to the amide nitrogen, have been synthesized and evaluated for their biological activities as opioid kappa agonists (Barlow et al., 1991).
  • Another study describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the importance of conformational analysis in developing potent opioid kappa agonists (Costello et al., 1991).

Molecular Structure Analysis

  • The molecular structure of related compounds has been analyzed using various techniques, including NMR spectroscopy and IR spectrometry. For instance, the structure of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones was studied, providing insights into the structural features of such compounds (Rubtsova et al., 2020).

Chemical Reactions and Properties

  • The reaction of 2-acetoacetamidopyridines with phosgene has been studied, leading to the formation of novel compounds like 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, which might offer insights into the chemical reactivity of related compounds (Yale & Spitzmiller, 1977).

Physical Properties Analysis

  • Physical properties such as solubility and absorption characteristics of related compounds have been studied. For example, the aqueous solubility and oral absorption of 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride were analyzed, providing valuable information on the physical properties of structurally similar compounds (Shibuya et al., 2018).

Chemical Properties Analysis

  • The chemical properties of similar compounds, such as N-phenyl-N-(pyridin-4-yl)acetamide, have been explored through crystal structure and DFT studies. These studies offer insights into the chemical behavior and interactions of related compounds (Umezono & Okuno, 2015).

properties

IUPAC Name

N-[(3S,4R)-1-(5-chloropyridine-2-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10-3-6-16(24-10)13-8-21(9-15(13)20-11(2)22)17(23)14-5-4-12(18)7-19-14/h3-7,13,15H,8-9H2,1-2H3,(H,20,22)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEWCLRFQOSACT-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

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